2-Amino-5-bromo-3-chlorobenzoic acid physical properties
2-Amino-5-bromo-3-chlorobenzoic acid physical properties
An In-depth Technical Guide on the Physical Properties of 2-Amino-5-bromo-3-chlorobenzoic acid
Introduction
2-Amino-5-bromo-3-chlorobenzoic acid, with the CAS number 58026-21-4, is a halogenated derivative of anthranilic acid.[1][2] Its molecular structure, featuring amino, bromo, chloro, and carboxylic acid functional groups, makes it a potentially valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and other complex molecules.[1]
This guide provides a summary of the available physical property data for 2-Amino-5-bromo-3-chlorobenzoic acid. It is important to note that detailed experimental data for this specific isomer is limited in publicly accessible literature. For a more comprehensive understanding, physical properties of the closely related and more extensively studied isomer, 2-Amino-3-bromo-5-chlorobenzoic acid (CAS 41198-02-1), are also presented for comparative purposes.
Physical and Chemical Properties
The quantitative physical and chemical properties are summarized in the tables below.
Table 1: Physical Properties of 2-Amino-5-bromo-3-chlorobenzoic acid (CAS: 58026-21-4)
| Property | Value |
| Molecular Formula | C₇H₅BrClNO₂ |
| Molecular Weight | 250.48 g/mol [1] |
| Purity | ≥ 97.0%[1][2] |
Table 2: Physical Properties of Isomer 2-Amino-3-bromo-5-chlorobenzoic acid (CAS: 41198-02-1)
| Property | Value | Source |
| Molecular Formula | C₇H₅BrClNO₂ | [] |
| Molecular Weight | 250.48 g/mol | [] |
| Appearance | White crystalline solid to Pale Yellow/Light Beige solid | [4] |
| Melting Point | 200-202°C or 234-235°C | [4] |
| Solubility | Low in water; soluble in ethanol and acetone | [4] |
| Storage Temperature | -20°C Freezer, under inert atmosphere |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of 2-Amino-5-bromo-3-chlorobenzoic acid are not available in the surveyed literature. However, standard methodologies for characterizing similar aromatic carboxylic acids are described below.
Melting Point Determination (Capillary Method)
The melting point of a solid aromatic carboxylic acid can be determined using a melting point apparatus.
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Sample Preparation: A small amount of the dried, crystalline compound is finely crushed and packed into a capillary tube, sealed at one end, to a height of 1-2 mm.
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Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus alongside a calibrated thermometer.
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Heating and Observation: The sample is heated at a controlled rate (e.g., a rapid ramp of 10-20°C/minute for an initial estimate, followed by a slower ramp of 1-2°C/minute near the expected melting point).
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Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A narrow melting range (1-2°C) is indicative of a pure compound.
Solubility Determination (Shake-Flask Method)
This method is used to determine the solubility of a compound in a specific solvent at a given temperature.
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Equilibration: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
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Saturation: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
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Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
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Quantification: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or titration. For an acidic compound like a benzoic acid derivative, this can be achieved by titrating a known volume of the saturated solution with a standardized solution of a strong base (e.g., NaOH).
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) can be determined by titrating the acid with a strong base and monitoring the pH.
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Sample Preparation: A precise mass of the carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol if the aqueous solubility is low.
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Titration: A calibrated pH electrode is immersed in the solution, which is then titrated with a standardized solution of a strong base (e.g., carbonate-free NaOH) added in small, known increments.
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Data Collection: The pH of the solution is recorded after each addition of the titrant.
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Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the apparent pKa of the acid.
Synthetic Workflow Visualization
While a specific, validated synthesis for 2-Amino-5-bromo-3-chlorobenzoic acid is not detailed in the search results, a plausible synthetic pathway can be conceptualized based on the chemistry of related compounds. The following diagram illustrates a hypothetical multi-step synthesis starting from 2-Nitrobenzoic acid.
Caption: Hypothetical synthesis of 2-Amino-5-bromo-3-chlorobenzoic acid.
